methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate
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Overview
Description
“Methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate” is a complex organic compound. It is a derivative of benzoic acid, with various functional groups attached to the benzene ring. These include a methoxy group, a methylthio group, and a benzoyl amino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a stable, aromatic base for the molecule. The methoxy, methylthio, and benzoyl amino groups each add different properties to the molecule, affecting its reactivity and interactions with other compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The benzene ring is capable of undergoing electrophilic aromatic substitution reactions . The methoxy and methylthio groups could potentially undergo nucleophilic substitution reactions . The benzoyl amino group could participate in reactions involving the carbonyl group or the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring would likely make it relatively stable and nonpolar. The methoxy, methylthio, and benzoyl amino groups would add polarity to the molecule, potentially allowing it to participate in hydrogen bonding .Scientific Research Applications
These applications highlight the versatility and potential impact of this compound across various scientific domains. Researchers continue to explore its properties, mechanisms, and practical uses, contributing to advancements in science and technology . If you need further details or additional applications, feel free to ask!
Safety and Hazards
As with any chemical compound, handling “methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific information on toxicity, flammability, and other hazards would typically be found in the compound’s Material Safety Data Sheet .
properties
IUPAC Name |
methyl 4-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-15-10-13(23-3)8-9-14(15)16(19)18-12-6-4-11(5-7-12)17(20)22-2/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBYNKRIOCPDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-methoxy-4-(methylsulfanyl)benzamido]benzoate |
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